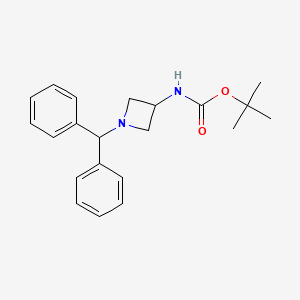

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-18-14-23(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVZFVCCXSAZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548985 | |

| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91189-18-3 | |

| Record name | 1,1-Dimethylethyl N-[1-(diphenylmethyl)-3-azetidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91189-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl-[1-(diphenylmethyl)azetidin-3-yl]carbamat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-benzhydryl-3-(Boc-amino)-azetidine

An In-depth Technical Guide to the Synthesis of 1-Benzhydryl-3-(Boc-amino)-azetidine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-benzhydryl-3-(Boc-amino)-azetidine, a valuable building block in medicinal chemistry and drug development. The azetidine scaffold is a privileged motif in modern pharmaceuticals, and this guide details two robust, field-proven synthetic pathways starting from common precursors.[1][2] We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step experimental protocols, and present quantitative data to ensure reproducibility. The two primary strategies discussed are the conversion of a hydroxyl intermediate via a mesylate and a route proceeding through a ketone intermediate via reductive amination. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of this key intermediate.

Introduction and Retrosynthetic Analysis

The 3-aminoazetidine core is a critical structural element found in numerous therapeutic agents.[3] The benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, which can be removed under specific conditions, such as catalytic hydrogenation, to allow for further functionalization.[4] The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[5][6]

The target molecule, 1-benzhydryl-3-(Boc-amino)-azetidine, is therefore a versatile intermediate, enabling the introduction of the 3-(Boc-amino)-azetidine moiety into more complex molecular architectures.

A retrosynthetic analysis reveals two primary and logical pathways to the target compound, both originating from the commercially available or readily synthesized 1-benzhydrylazetidin-3-ol.

References

- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate: Starting Materials and Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the common starting materials and the strategic chemical transformations required. The guide emphasizes the rationale behind experimental choices, providing detailed protocols and visual aids to facilitate a thorough understanding of the synthetic pathways.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates has been shown to enhance metabolic stability, improve bioavailability, and provide a rigid framework for precise pharmacophore presentation. The target molecule, this compound, serves as a crucial building block for the synthesis of a wide range of biologically active compounds, including dopamine antagonists. The bulky benzhydryl group provides hydrophobic interactions, while the tert-butyl carbamate (Boc) protecting group allows for selective chemical manipulation during complex synthetic sequences.

This guide will explore the primary synthetic strategies for preparing this valuable intermediate, focusing on the selection of starting materials and the subsequent chemical transformations.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route often depends on the commercial availability of precursors, scalability, and overall cost-effectiveness. The most prevalent strategies converge on the formation of the core intermediate, 1-benzhydrylazetidin-3-amine, followed by Boc protection.

Route 1: Synthesis from Benzhydrylamine and Epichlorohydrin

This is one of the most widely employed and economically viable routes. It commences with readily available starting materials and proceeds through the key intermediate, 1-benzhydrylazetidin-3-ol.

Synthetic Scheme:

Spectroscopic Analysis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS 91189-18-3).[1] Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this important chemical intermediate.

Introduction: The Significance of Spectroscopic Characterization

This compound is a key building block in medicinal chemistry, notable for its utility in the synthesis of novel therapeutic agents.[1] Its molecular architecture, featuring a bulky benzhydryl group, a strained four-membered azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, necessitates rigorous structural confirmation. Spectroscopic methods provide the essential tools for unambiguous identification, purity assessment, and quality control, which are critical for its application in the synthesis of pharmaceutically active compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.

Experimental Protocol for NMR Analysis

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of the title compound:

-

Sample Preparation : A solution is prepared by dissolving 5–10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube. The choice of solvent is crucial for complete dissolution and to minimize interfering signals in the ¹H NMR spectrum.

-

Instrumental Setup : The sample tube is placed into the NMR spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity, a prerequisite for obtaining high-resolution spectra.

-

¹H NMR Spectrum Acquisition : The ¹H NMR spectrum is acquired using a standard pulse sequence. Typical acquisition parameters include a spectral width of 12–16 ppm, a sufficient number of scans (e.g., 16–32) to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1–2 seconds between scans.

-

¹³C NMR Spectrum Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence, which simplifies the spectrum by collapsing carbon signals into singlets. A wider spectral width (e.g., 0–220 ppm) is required. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform. This is followed by phase and baseline corrections. The chemical shift axis is calibrated using the residual solvent peak as an internal standard (for CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Summary

The table below presents the assigned ¹H and ¹³C NMR data for this compound.

| ¹H NMR Data | ¹³C NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.35 - 7.15 | m | 10H, Aromatic | ~155 | C=O (Carbamate) |

| ~5.0 | br s | 1H, N-H | ~143 | 2 x Aromatic C (quaternary) |

| ~4.4 | s | 1H, CH (benzhydryl) | ~128.5 | 4 x Aromatic CH |

| ~4.2 | m | 1H, CH (azetidine) | ~127.5 | 4 x Aromatic CH |

| ~3.6 | t | 2H, CH₂ (azetidine) | ~127.0 | 2 x Aromatic CH |

| ~2.9 | t | 2H, CH₂ (azetidine) | ~79.5 | C (CH₃)₃ |

| 1.45 | s | 9H, C(CH₃)₃ | ~78 | C H (benzhydryl) |

| ~58 | 2 x C H₂ (azetidine) | |||

| ~48 | C H (azetidine) | |||

| 28.4 | C(C H₃)₃ |

Interpretation of the NMR Spectra

The ¹H NMR spectrum reveals several key structural features. The ten protons of the two phenyl rings on the benzhydryl group produce a complex multiplet in the aromatic region (7.15-7.35 ppm). The unique methine proton of the benzhydryl group gives rise to a singlet at approximately 4.4 ppm. The protons of the azetidine ring display a more complex pattern due to their diastereotopicity and spin-spin coupling. The azetidine methine proton, adjacent to the carbamate nitrogen, appears as a multiplet around 4.2 ppm. The two pairs of methylene protons on the azetidine ring are observed as triplets at approximately 3.6 and 2.9 ppm. The N-H proton of the carbamate is typically a broad singlet around 5.0 ppm, with its exact chemical shift being sensitive to concentration and solvent. The most upfield signal is a sharp singlet at 1.45 ppm, integrating to nine protons, which is the characteristic signature of the tert-butyl group.

The ¹³C NMR spectrum corroborates the carbon skeleton. The carbonyl carbon of the carbamate is found in the downfield region at ~155 ppm. The quaternary carbon of the tert-butyl group is observed around 79.5 ppm, while its three equivalent methyl carbons appear at a much higher field (~28.4 ppm). The aromatic carbons resonate in the 127-143 ppm range. The benzhydryl methine carbon is located at approximately 78 ppm, and the carbons of the azetidine ring are found between 48 and 58 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound.

Experimental Protocol for FT-IR Analysis

The following is a standard procedure for acquiring an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation : A small quantity of the solid compound is placed directly onto the ATR crystal (commonly diamond). Good contact is ensured by applying pressure with a built-in clamp.

-

Background Measurement : A background spectrum of the clean, empty ATR crystal is recorded. This is essential for removing spectral contributions from the instrument and atmospheric gases like CO₂ and H₂O.

-

Sample Measurement : The spectrum of the sample is then recorded. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Summary

The table below highlights the key IR absorption bands anticipated for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Corresponding Functional Group |

| ~3350 | N-H stretch | Carbamate |

| ~3060, 3030 | C-H stretch | Aromatic |

| ~2970, 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1690 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Carbamate |

| ~1495, 1450 | C=C stretch | Aromatic Ring |

| ~1250, 1170 | C-N and C-O stretch | Carbamate |

| ~740, 700 | C-H out-of-plane bend | Monosubstituted Benzene |

Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the presence of the principal functional groups. A distinct absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate. A very strong and sharp band at approximately 1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the Boc group. The aromatic C-H stretches are visible just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine and tert-butyl groups appear just below 3000 cm⁻¹. The benzhydryl moiety is further confirmed by the aromatic C=C stretching vibrations around 1495 and 1450 cm⁻¹ and the strong C-H out-of-plane bending vibrations for monosubstituted benzene rings near 740 and 700 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

Experimental Protocol for ESI-MS Analysis

A typical protocol for Electrospray Ionization-Mass Spectrometry (ESI-MS) is as follows:

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile, typically at a concentration in the low µg/mL range.

-

Sample Introduction : The solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization : A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

-

Mass Analysis : These ions are then guided into the mass analyzer (e.g., time-of-flight or Orbitrap), which separates them based on their m/z values.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

Mass Spectrometry Data

For this compound (Molecular Formula: C₂₁H₂₆N₂O₂), the expected high-resolution mass spectrometry data is presented below.

| m/z (calculated) | Ion Species |

| 339.2073 | [M+H]⁺ |

| 361.1892 | [M+Na]⁺ |

| 283.1498 | [M - C₄H₈ + H]⁺ |

| 167.0861 | [C₁₃H₁₁]⁺ (benzhydryl cation) |

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to be dominated by the protonated molecule, [M+H]⁺ , at an m/z of 339.2073 . The observation of this ion confirms the molecular weight of the compound. Another common adduct, the sodium adduct [M+Na]⁺ , may also be observed at m/z 361.1892.

Analysis of the fragmentation pattern can provide further structural confirmation. A characteristic loss for a Boc-protected amine is the neutral loss of isobutylene (56 Da), leading to a fragment ion at m/z 283.1498. A prominent peak at m/z 167.0861 is indicative of the stable benzhydryl cation , formed by the cleavage of the bond connecting it to the azetidine ring.

Conclusion

The synergistic use of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. NMR spectroscopy defines the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry validates the molecular weight and formula. These analytical techniques, when used in concert, are fundamental for verifying the identity and purity of this and other critical intermediates in the field of pharmaceutical sciences.

Visualizations

Caption: A workflow diagram illustrating the spectroscopic characterization process.

Caption: A summary of key proton NMR assignments for the target molecule.

Caption: A simplified representation of the mass spectral fragmentation pathway.

References

Physical and chemical properties of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

An In-depth Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, synthesis, and applications. By synthesizing data from authoritative sources with practical field insights, this guide aims to be an essential resource for the effective utilization of this versatile chemical intermediate. We will explore the causality behind its synthetic pathways and its role as a critical building block in medicinal chemistry, supported by detailed protocols, data tables, and process diagrams.

Introduction: A Strategic Building Block in Medicinal Chemistry

This compound (CAS No. 91189-18-3) is a heterocyclic compound that has garnered significant interest in the field of drug discovery.[1] Its molecular architecture is distinguished by three key functional components: a strained four-membered azetidine ring, a bulky benzhydryl (diphenylmethyl) group, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of moieties imparts desirable characteristics for its use as a synthetic intermediate.

The azetidine ring is a "bioisostere" often incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and bioavailability.[2] The benzhydryl group, being large and lipophilic, plays a crucial role in establishing hydrophobic interactions with biological targets.[2] Finally, the Boc group is a widely used protecting group for amines, valued for its stability under various reaction conditions and its facile removal under acidic conditions, which allows for selective chemical transformations.[3][4] The strategic integration of these three components makes this compound a valuable scaffold for creating complex molecules with therapeutic potential, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physical properties of a compound is fundamental to its application in synthesis and drug design. This section outlines the key identifiers and computed physicochemical parameters for this compound.

Chemical Identity and Structure

The unambiguous identification of this compound is ensured by its CAS number, molecular formula, and IUPAC name.[1]

-

IUPAC Name: tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate[1]

-

CAS Number: 91189-18-3[1]

-

Molecular Weight: 338.4 g/mol [1]

-

Canonical SMILES: CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3[1]

-

InChI Key: BIVZFVCCXSAZAR-UHFFFAOYSA-N[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 338.4 g/mol | PubChem[1] |

| Exact Mass | 338.199428076 Da | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents (predicted) | Inferred[2] |

| Storage Temperature | 4°C, inert atmosphere (recommended for analogs) | Inferred[2] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility. The presence of the Boc-protected amine and the azetidine nitrogen dictates its reactivity profile.

General Synthetic Approach

While a specific, detailed synthesis for this exact compound is not widely published in peer-reviewed journals, its structure suggests a logical synthetic pathway common for N-substituted azetidines. A plausible approach involves the N-alkylation of a pre-formed 3-(Boc-amino)azetidine with benzhydryl bromide.

Caption: General workflow for the synthesis of the target compound.

Key Chemical Transformations: The Role of the Boc Protecting Group

The primary utility of this compound in multi-step synthesis lies in the selective deprotection of the Boc group to reveal a primary amine. This transformation is typically achieved under acidic conditions, leaving other functional groups in a complex molecule intact.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidification: Add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used, often in a 1:1 mixture with the solvent. Alternatively, hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane) can be employed.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Caption: Boc deprotection workflow to yield the free amine.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of pharmacologically active molecules. Its application is particularly notable in the development of kinase inhibitors.

A closely related analog, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, is a known precursor in the synthesis of inhibitors for Polo-like kinases (PLKs).[2] PLKs are crucial regulators of the cell cycle, and their inhibition is a promising strategy in oncology.[2] By extension, this compound serves as a valuable intermediate for similar therapeutic targets. After Boc deprotection, the resulting primary amine provides a reactive handle for coupling with various pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize binding affinity and pharmacokinetic profiles.[2]

Spectroscopic Characterization

While specific spectra for this compound are proprietary to chemical suppliers, the expected spectroscopic signatures can be predicted based on its structure. Researchers procuring this material should expect to see characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as a molecular ion peak in mass spectrometry consistent with its molecular weight. For instance, ¹H NMR spectra of related tert-butyl carbamates typically show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm.[7][8]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for handling similar carbamate and amine compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[9]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[9]

-

Storage: Based on analogs, it is recommended to store the compound in a tightly sealed container in a cool, dry place, potentially at 4°C under an inert atmosphere to ensure long-term stability.[2]

Conclusion

This compound is a strategically designed chemical intermediate with significant value in medicinal chemistry and drug discovery. Its unique combination of a bioisosteric azetidine ring, a hydrophobic benzhydryl group, and a versatile Boc-protected amine makes it a powerful tool for synthesizing complex molecular architectures. This guide has provided a detailed overview of its chemical and physical properties, logical synthetic utility, and potential applications, offering a foundational resource for scientists leveraging this compound in their research and development endeavors.

References

- 1. This compound | C21H26N2O2 | CID 13772848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (854038-91-8) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tert-Butyl(1-Benzhydrylazetidin-3-Yl)Carbamate|CAS 91189-18-3|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 6. 91189-19-4|tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

The Strategic Intermediate: A Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS No. 91189-18-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the rising stars in this field is tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, a key building block in the synthesis of a variety of biologically active compounds. Its unique trifecta of a strained azetidine ring, a bulky benzhydryl group, and a versatile Boc-protected amine makes it a strategic intermediate in the development of therapeutics targeting the central nervous system (CNS) and in the burgeoning field of oncology. This guide provides an in-depth exploration of its synthesis, characterization, and pivotal role in drug discovery.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 91189-18-3, is a white to off-white crystalline powder.[1] Its structure is characterized by a central four-membered azetidine ring, which imparts a degree of conformational rigidity and metabolic stability to the parent molecule. The bulky benzhydryl (diphenylmethyl) group at the 1-position significantly influences the lipophilicity of the molecule, a critical factor for blood-brain barrier penetration in CNS-targeted drugs. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent offers a stable yet readily cleavable handle for further synthetic manipulations.

| Property | Value | Source(s) |

| CAS Number | 91189-18-3 | |

| Molecular Formula | C₂₁H₂₆N₂O₂ | |

| Molecular Weight | 338.44 g/mol | |

| Appearance | White powder | [1] |

| Boiling Point | 448.8 °C at 760 mmHg | [1] |

| Density | 1.13 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that hinges on the initial formation of the azetidine ring, followed by the introduction of the benzhydryl and Boc-amino groups. A common and efficient route involves the synthesis of the key intermediate, 1-benzhydrylazetidin-3-one, which is then converted to the corresponding amine and subsequently protected.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical transformations.

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

-

To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C, slowly add dimethyl sulfoxide (DMSO).

-

After stirring for 15 minutes, add a solution of 1-benzhydrylazetidin-3-ol in dichloromethane dropwise.

-

Continue stirring for 1 hour at -78 °C, then add triethylamine.

-

Allow the reaction to warm to room temperature and quench with water.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzhydrylazetidin-3-one.[2]

Step 2: Reductive Amination to 1-Benzhydrylazetidin-3-amine

-

To a solution of 1-benzhydrylazetidin-3-one in 1,2-dichloroethane, add ammonium acetate and sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-benzhydrylazetidin-3-amine.

Step 3: Boc-Protection of 1-Benzhydrylazetidin-3-amine

-

Dissolve 1-benzhydrylazetidin-3-amine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or diisopropylethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[2]

Characterization and Analytical Profile

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons of the azetidine ring will appear as multiplets in the upfield region, while the benzhydryl methine proton will be a singlet further downfield. The aromatic protons of the two phenyl rings will resonate as multiplets in the aromatic region (7.2-7.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the carbamate group around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around 80 ppm and 28 ppm, respectively. The carbons of the azetidine ring and the benzhydryl methine carbon will also have characteristic shifts, along with the signals for the aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 339.4.

The Role in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of high-value pharmaceutical targets.

Central Nervous System (CNS) Active Agents

The benzhydryl moiety is a well-established pharmacophore in a number of CNS-active drugs, including antihistamines and agents for neurological disorders. This group's lipophilicity is thought to facilitate crossing the blood-brain barrier, a critical step for drugs targeting the brain.[3] The azetidine ring, as a bioisostere for other cyclic amines, can improve metabolic stability and fine-tune binding to CNS receptors. The Boc-protected amine at the 3-position provides a convenient point for diversification, allowing for the introduction of various pharmacophoric elements to modulate activity and selectivity.

Diagram of the Deprotection and Derivatization Workflow

Caption: Post-synthesis derivatization pathway.

Inhibitors of Polo-Like Kinase (PLK)

Recent research has highlighted the use of the 1-benzhydrylazetidine scaffold in the development of inhibitors for Polo-Like Kinase 1 (PLK1), a key regulator of the cell cycle.[4] Overexpression of PLK1 is a hallmark of many cancers, making it an attractive target for anticancer therapies. In this context, the deprotected 1-benzhydrylazetidin-3-amine can be further elaborated to introduce moieties that interact with the active site of the PLK1 enzyme. The benzhydryl group can occupy a hydrophobic pocket in the kinase, contributing to the overall binding affinity and potency of the inhibitor.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is classified with the GHS07 pictogram and the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational drug design and the importance of strategic intermediates. Its unique structural features provide a robust platform for the synthesis of a new generation of therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and applications is crucial for unlocking its full potential in the ongoing effort to combat complex diseases.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (854038-91-8) for sale [vulcanchem.com]

A Comprehensive Technical Guide to tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, a pivotal chemical intermediate. Moving beyond a simple datasheet, this document elucidates the compound's strategic importance in medicinal chemistry, details its synthesis with an emphasis on the rationale behind the methodology, and provides a framework for its application in the development of targeted therapeutics, particularly Polo-Like Kinase (PLK) inhibitors.

Strategic Importance in Medicinal Chemistry: Deconstructing the Molecular Architecture

This compound is not a therapeutic agent in itself, but rather a sophisticated building block designed for purpose-driven synthesis. Its utility stems from the unique combination of its three core structural components: the azetidine ring, the benzhydryl group, and the tert-butoxycarbonyl (Boc) protecting group.

-

The Azetidine Ring: This four-membered saturated heterocycle is a highly sought-after motif in modern drug design. Its strained ring system imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the azetidine scaffold is known to enhance metabolic stability and improve pharmacokinetic properties of drug candidates[1].

-

The Benzhydryl Group (Diphenylmethyl): This bulky, lipophilic moiety serves a dual purpose. In the context of synthesis, it acts as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions. In the final drug molecule (after its potential removal and replacement), the understanding of its contribution to hydrophobic interactions with biological targets is crucial for structure-activity relationship (SAR) studies[2].

-

The tert-Butoxycarbonyl (Boc) Group: As one of the most common amine protecting groups in organic synthesis, the Boc group provides a crucial handle for controlled, stepwise elaboration of the molecule. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for selective deprotection and subsequent functionalization of the 3-amino group of the azetidine ring[3].

This strategic combination makes the title compound a valuable precursor for creating libraries of complex molecules for screening and lead optimization.

Nomenclature and Physicochemical Properties

To ensure clarity and accurate identification, a comprehensive list of synonyms and key physicochemical properties are provided below.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate | PubChem[4][5] |

| CAS Number | 91189-18-3 | PubChem[4][5] |

| Molecular Formula | C₂₁H₂₆N₂O₂ | PubChem[4][5] |

| Molecular Weight | 338.4 g/mol | PubChem[4][5] |

| Synonyms | tert-butyl 1-benzhydryl-3-azetidinylcarbamate, 1-Benzhydryl-3-(Boc-amino)-azetidine, 3-(Boc-amino)-1-benzhydrylazetidine | PubChem[4][5] |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a synthesis of established procedures for the individual steps, designed to be a self-validating system through in-process checks and final product characterization.

Experimental Workflow Diagram

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Emerging Role of Polo-Like Kinase 1 in Epithelial-Mesenchymal Transition and Tumor Metastasis | MDPI [mdpi.com]

- 5. This compound | C21H26N2O2 | CID 13772848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate in Modern Medicinal Chemistry

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate. This key building block is instrumental in the synthesis of novel therapeutics, particularly those targeting G-Protein Coupled Receptors (GPCRs) and various protein kinases. We will explore the compound's structural significance, its role as a versatile synthetic intermediate, and provide detailed, field-proven protocols for its deprotection and subsequent derivatization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Azetidine Scaffold in Drug Design

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its rigid structure serves as a valuable three-dimensional framework, allowing for the precise spatial orientation of pharmacophoric elements. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can improve critical pharmacokinetic properties such as metabolic stability and bioavailability.[2]

This compound (CAS No. 91189-18-3) is a strategically designed intermediate that capitalizes on these benefits.[3] It incorporates two key protecting groups:

-

N-Benzhydryl (Bzh): A bulky diphenylmethyl group that protects the azetidine nitrogen. It provides significant steric hindrance, directing reactions to other parts of the molecule, and contributes to hydrophobic interactions.[2][4]

-

N-tert-butoxycarbonyl (Boc): A widely used protecting group for the 3-amino functionality. Its stability in various reaction conditions and its facile, orthogonal removal under acidic conditions make it ideal for multi-step syntheses.[5]

This dual-protection strategy allows for selective deprotection and sequential functionalization at either the azetidine nitrogen or the 3-amino group, making it a cornerstone intermediate for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 91189-18-3 | [3] |

| Molecular Formula | C₂₁H₂₆N₂O₂ | [3] |

| Molecular Weight | 338.4 g/mol | [3] |

| Appearance | White to off-white solid | --- |

| Storage | Inert atmosphere, 2-8°C | [6] |

Synthetic Strategy: A Gateway to Novel Derivatives

The primary utility of this compound lies in its role as a precursor. The strategic removal of its protecting groups opens independent pathways for molecular elaboration, as depicted in the workflow below.

This orthogonal strategy is fundamental for exploring the chemical space around the azetidine core. Functionalization at the azetidine nitrogen is often crucial for modulating interactions with the extracellular loops of GPCRs, while modifications at the 3-amino position can be directed towards the receptor's binding pocket.[7][8]

Experimental Protocols

The following protocols are presented as self-validating systems. The causality behind each step is explained to empower the researcher to troubleshoot and adapt these methods as needed.

Protocol 1: N-Debenzhydrylation via Catalytic Hydrogenolysis

This protocol describes the removal of the N-benzhydryl group to yield tert-butyl azetidin-3-ylcarbamate, a key intermediate for subsequent N-functionalization.[9] Hydrogenolysis is the method of choice due to its clean conversion and simple workup.

Reaction Scheme: this compound → (H₂, 10% Pd/C, MeOH) → tert-Butyl azetidin-3-ylcarbamate + Diphenylmethane

Materials:

-

This compound

-

Palladium on carbon (10% w/w, 50% water-wet is recommended for safety)

-

Methanol (MeOH), anhydrous

-

Ethyl Acetate (EtOAc)

-

Celite® (Diatomaceous earth)

-

Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in methanol (approx. 0.1 M concentration). A co-solvent like ethyl acetate can be used to improve solubility.[2]

-

Rationale: Methanol is a standard solvent for hydrogenation; it readily dissolves the starting material and the hydrogen gas.

-

-

Inerting: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove all oxygen.

-

Rationale (Critical): Oxygen is a poison for the palladium catalyst and creates a potentially explosive mixture with hydrogen. This step is critical for both safety and reaction efficiency.

-

-

Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (typically 10-20 mol% Pd relative to the substrate) to the solution under a positive pressure of inert gas.

-

Rationale: Adding the catalyst under inert gas prevents it from coming into contact with air, which could cause it to become pyrophoric (ignite spontaneously).

-

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, this is typically done via a three-way stopcock (evacuate/fill cycle, repeated 3 times). Maintain the H₂ atmosphere with vigorous stirring for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

-

Rationale: Celite provides a fine filtration medium that prevents the finely divided palladium catalyst from passing through. The catalyst must be kept wet with solvent during filtration to prevent ignition upon exposure to air.

-

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired product and the diphenylmethane byproduct.

-

Purification: The byproduct can often be removed by trituration or recrystallization. If necessary, purify the crude product by silica gel column chromatography to afford pure tert-butyl azetidin-3-ylcarbamate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization via Reductive Amination

This protocol details the N-alkylation of tert-butyl azetidin-3-ylcarbamate (product from Protocol 1) with an aldehyde or ketone. Reductive amination is a highly efficient and chemoselective one-pot method for forming C-N bonds.[10]

Reaction Scheme: tert-Butyl azetidin-3-ylcarbamate + R-CHO → (NaBH(OAc)₃, DCM) → tert-Butyl (1-(R-methyl)azetidin-3-yl)carbamate

Materials:

-

tert-Butyl azetidin-3-ylcarbamate (1.0 eq)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Glacial Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Initial Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl azetidin-3-ylcarbamate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M).

-

Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq) to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to promote the formation of the iminium ion intermediate. Stir at room temperature for 30-60 minutes.[10]

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes.

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates a wide variety of functional groups. It is less reactive towards carbonyls than the iminium intermediate, preventing reduction of the starting aldehyde/ketone. Portion-wise addition helps control any potential exotherm.

-

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Rationale: The bicarbonate solution neutralizes the acidic reaction medium and quenches any remaining reducing agent.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Structure-Activity Relationship (SAR) Studies

The protocols above enable the rapid synthesis of an array of analogs for SAR studies. For instance, in targeting a hypothetical GPCR, a library of compounds could be generated by varying the 'R' group introduced via reductive amination (Protocol 2).

The biological activity of these synthesized analogs can then be evaluated, and the data can be used to build a predictive SAR model.

Table 2: Hypothetical SAR Data for GPCR Target 'X'

| Compound ID | R-Group (from Protocol 2) | Binding Affinity (IC₅₀, nM) |

| Lead-01 | -CH₂-Ph | 150 |

| Lead-02 | -CH₂-(4-Cl-Ph) | 75 |

| Lead-03 | -CH₂-(4-MeO-Ph) | 210 |

| Lead-04 | -CH₂-Cyclohexyl | 98 |

| Lead-05 | -CH₂-Thiophene | 55 |

Data is illustrative.

This iterative process of synthesis and testing is central to modern drug discovery and is greatly facilitated by versatile building blocks like this compound.

References

- 1. cas 854038-91-8|| where to buy tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate [french.chemenu.com]

- 2. tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (854038-91-8) for sale [vulcanchem.com]

- 3. This compound | C21H26N2O2 | CID 13772848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 91189-19-4|tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 7. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 217806-26-3|tert-Butyl azetidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate as a precursor for PLK inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate as a pivotal precursor in the synthesis and evaluation of Polo-like Kinase (PLK) inhibitors.

Introduction: Targeting the Mitotic Engine of Cancer

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of cell division, playing critical roles in mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[1][2] In a vast number of human cancers, PLK1 is overexpressed, and its elevated levels often correlate with tumor aggressiveness and poor patient prognosis, making it a highly validated and attractive target for anticancer drug development.[2][3] Inhibition of PLK1 disrupts mitosis in rapidly dividing cancer cells, leading to a cell cycle arrest at the G2/M phase, mitotic catastrophe, and ultimately, apoptosis (programmed cell death).[1][4] This mechanism provides a therapeutic window, as cancer cells are significantly more dependent on PLK1 for proliferation than normal, healthy cells.[5]

Small molecule inhibitors targeting the ATP-binding pocket of the PLK1 kinase domain have shown significant promise, with several compounds advancing into clinical trials.[1][6] A key structural motif found in a number of potent PLK1 inhibitors is the azetidine ring. This four-membered saturated heterocycle is a valuable scaffold in medicinal chemistry, often used to improve metabolic stability, solubility, and three-dimensional diversity of drug candidates.[7][8]

This application note provides a detailed guide on the use of This compound , a versatile chemical building block, as a precursor for the synthesis of a potent PLK1 inhibitor. We will delineate a representative synthetic protocol, followed by comprehensive methods for evaluating the biological activity of the resulting compound through both in vitro kinase assays and cell-based proliferation assays.

The Precursor: Strategic Design and Functionality

The precursor, this compound (CAS 91189-18-3), is strategically designed with orthogonal protecting groups that allow for selective, sequential chemical modifications.

-

Benzhydryl (Bzh) Group: This bulky group protects the azetidine ring nitrogen. It is exceptionally stable under a wide range of reaction conditions but can be cleanly removed via hydrogenolysis. This stability is crucial during initial synthetic steps.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group protects the 3-amino functionality. It is stable to the conditions required for benzhydryl group removal but is easily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid).

This orthogonal protection scheme is fundamental to the successful synthesis of complex molecules, allowing chemists to unmask specific reactive sites in a controlled manner.

This section details a representative two-step protocol to synthesize a PLK1 inhibitor intermediate from the precursor. The chosen target scaffold is a dihydropteridinone, a core structure found in well-characterized PLK1 inhibitors like BI 2536 and Volasertib.[2][9]

Synthetic Workflow Overview

The synthesis involves two primary transformations:

-

Deprotection of the Azetidine Nitrogen: Selective removal of the benzhydryl group via catalytic hydrogenation to expose the secondary amine on the azetidine ring.

-

Nucleophilic Aromatic Substitution (SNAAr): Coupling the deprotected azetidine with a chlorinated pteridinone core.

References

- 1. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Synthesis of BI 2536 Analogues: A Practical Guide Utilizing tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Introduction: The Significance of BI 2536 and the Pursuit of Novel Polo-like Kinase 1 Inhibitors

Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, playing a pivotal role in centrosome maturation, spindle formation, and cytokinesis. Its overexpression in a wide array of human cancers has solidified its status as a high-value therapeutic target in oncology. BI 2536, a potent and selective ATP-competitive inhibitor of PLK1, has been instrumental in elucidating the cellular functions of this kinase and has served as a benchmark for the development of novel anti-mitotic agents.[1][2][3] The dihydropteridinone core of BI 2536 is a key structural feature responsible for its high affinity and selectivity. The exploration of analogues of BI 2536, modified at various positions, is a promising strategy for discovering next-generation PLK1 inhibitors with improved pharmacological profiles, such as enhanced potency, altered selectivity, or optimized pharmacokinetic properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis of BI 2536 analogues, with a strategic focus on the use of tert-butyl (1-benzhydrylazetidin-3-yl)carbamate as a versatile building block for introducing the 3-aminoazetidine moiety. The azetidine ring is a sought-after motif in medicinal chemistry, often imparting favorable properties such as improved solubility, metabolic stability, and three-dimensional diversity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Strategic Overview: A Modular Approach to BI 2536 Analogue Synthesis

The synthetic strategy outlined herein is modular, allowing for the systematic variation of different structural components of the target BI 2536 analogues. The overall approach can be dissected into three key stages:

-

Preparation of the Key 3-Aminoazetidine Intermediate: This involves the deprotection of the commercially available or readily synthesized this compound to furnish the reactive 3-aminoazetidine hydrochloride.

-

Synthesis of Diverse Dihydropteridinone Cores: This section will cover the synthesis of various substituted 2-halo-7,8-dihydropteridin-6(5H)-ones, which serve as the electrophilic coupling partners.

-

Coupling and Final Elaboration: The crucial carbon-nitrogen bond formation between the 3-aminoazetidine and the dihydropteridinone core will be detailed, primarily focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

This modular design provides the flexibility to generate a library of BI 2536 analogues by combining different azetidine and dihydropteridinone building blocks.

PART 1: Preparation of the 3-Aminoazetidine Intermediate

The journey to novel BI 2536 analogues begins with the unmasking of the key nucleophile, 3-aminoazetidine. The starting material, this compound, is strategically chosen as it contains two orthogonal protecting groups: the benzhydryl (Bzh) group on the azetidine nitrogen and the tert-butoxycarbonyl (Boc) group on the 3-amino substituent. The selective removal of these groups is paramount for the subsequent coupling step.

Causality Behind the Deprotection Strategy

The benzhydryl group is a bulky N-protecting group that can be efficiently cleaved under hydrogenolysis conditions. This method is favored for its mildness and high chemoselectivity, leaving the acid-labile Boc group intact. Subsequent treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), readily removes the Boc group, yielding the desired 3-aminoazetidine salt.

Experimental Protocol 1: Two-Step Deprotection of this compound

Step 1: Hydrogenolytic Debenzhydrylation to yield tert-Butyl (azetidin-3-yl)carbamate

-

Materials:

-

This compound

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

-

Carefully add 10% Pd/C (10-20 mol %).

-

Seal the vessel and purge with hydrogen gas (or conduct the reaction under a hydrogen atmosphere at a suitable pressure, e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to afford crude tert-butyl (azetidin-3-yl)carbamate, which can often be used in the next step without further purification.

-

Step 2: Boc Deprotection to yield 3-Aminoazetidine Dihydrochloride

-

Materials:

-

Crude tert-butyl (azetidin-3-yl)carbamate from Step 1

-

Hydrochloric acid (4 M in 1,4-dioxane or a solution of HCl in diethyl ether)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

Dissolve the crude tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, a precipitate of 3-aminoazetidine dihydrochloride should form.

-

The product can be isolated by filtration or by concentrating the reaction mixture to dryness. Wash the resulting solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to obtain 3-aminoazetidine dihydrochloride as a white to off-white solid.

-

| Intermediate | Molecular Weight ( g/mol ) | Typical Yield | Analytical Technique |

| tert-Butyl (azetidin-3-yl)carbamate | 172.22 | >90% (crude) | LC-MS, ¹H NMR |

| 3-Aminoazetidine dihydrochloride | 147.03 | 85-95% (over two steps) | ¹H NMR, ¹³C NMR |

PART 2: Synthesis of Dihydropteridinone Cores

The versatility of the BI 2536 scaffold lies in the ability to modify the dihydropteridinone core. For the purpose of coupling with the 3-aminoazetidine intermediate, a key precursor is a 2-halo-substituted dihydropteridinone. A general and efficient method to construct this core involves the condensation of a substituted 2,4-dihalo-5-nitropyrimidine with an α-amino acid ester, followed by reduction of the nitro group and subsequent cyclization.

Experimental Protocol 2: Synthesis of a Representative 2-Chloro-dihydropteridinone Precursor

This protocol outlines the synthesis of a generic 2-chloro-dihydropteridinone, which can be adapted by using different α-amino acid esters to introduce diversity at the C7 and C8 positions.

Step 1: N-Alkylation of an α-Amino Acid Ester

-

Materials:

-

α-Amino acid ester hydrochloride (e.g., D-2-aminobutyric acid methyl ester hydrochloride)

-

Aldehyde or ketone (e.g., cyclopentanone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

-

Procedure:

-

To a stirred suspension of the α-amino acid ester hydrochloride (1.0 eq) in DCM, add the aldehyde or ketone (1.1 eq).

-

Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-alkylated α-amino acid ester.

-

Step 2: Condensation with 2,4-Dichloro-5-nitropyrimidine

-

Materials:

-

N-alkylated α-amino acid ester from Step 1

-

2,4-Dichloro-5-nitropyrimidine

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the N-alkylated α-amino acid ester (1.0 eq) in ACN or DMF.

-

Add DIPEA (2.0 eq) and 2,4-dichloro-5-nitropyrimidine (1.05 eq).

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Step 3: Reductive Cyclization to the Dihydropteridinone Core

-

Materials:

-

The product from Step 2

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Acetic acid (AcOH) or Ethanol (EtOH)

-

-

Procedure (using Iron powder):

-

Suspend the product from Step 2 (1.0 eq) in a mixture of acetic acid and water.

-

Heat the mixture to 60-80 °C and add iron powder (5.0 eq) portion-wise.

-

Stir the reaction vigorously for 1-3 hours.

-

Filter the hot reaction mixture through Celite® and wash the filter cake with hot acetic acid or ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Triturate the residue with water or diethyl ether to induce precipitation.

-

Collect the solid by filtration and dry under vacuum to afford the desired 2-chloro-dihydropteridinone.

-

PART 3: Coupling of 3-Aminoazetidine with the Dihydropteridinone Core

The cornerstone of this synthetic strategy is the formation of the C-N bond between the 3-aminoazetidine and the C2 position of the dihydropteridinone core. Two powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Causality in Catalyst and Condition Selection

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[4][5][6][7] The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands such as XPhos or SPhos often providing excellent results for coupling with sterically hindered amines and heterocyclic halides. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to generate the active palladium catalyst and facilitate the deprotonation of the amine.

-

Ullmann Condensation: This copper-catalyzed N-arylation is a classical and often cost-effective alternative to palladium-catalyzed methods.[8][9][10] Modern Ullmann protocols often employ ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine to improve catalyst solubility and reactivity, allowing for lower reaction temperatures compared to traditional conditions.

Experimental Protocol 3: Buchwald-Hartwig Amination

-

Materials:

-

2-Chloro-dihydropteridinone precursor (from Protocol 2)

-

3-Aminoazetidine dihydrochloride (from Protocol 1)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the 2-chloro-dihydropteridinone (1.0 eq), 3-aminoazetidine dihydrochloride (1.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene or 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through a pad of Celite® and concentrate the filtrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired BI 2536 analogue.

-

Experimental Protocol 4: Ullmann Condensation

-

Materials:

-

2-Chloro-dihydropteridinone precursor (from Protocol 2)

-

3-Aminoazetidine dihydrochloride (from Protocol 1)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline or N,N'-Dimethylethylenediamine (ligand)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

-

Procedure:

-

To a reaction vessel, add CuI (0.1 eq), the 2-chloro-dihydropteridinone (1.0 eq), 3-aminoazetidine dihydrochloride (1.5 eq), K₂CO₃ (3.0 eq), and the ligand (0.2 eq).

-

Add anhydrous DMF or DMSO.

-

Heat the reaction mixture to 100-140 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for BI 2536 analogues.

Data Presentation: Representative BI 2536 Analogues

The following table illustrates the potential diversity of BI 2536 analogues that can be synthesized using the described protocols by varying the substituents on the dihydropteridinone core.

| Analogue | R¹ (at C7) | R² (at C8) | Expected PLK1 IC₅₀ Range | Rationale for Synthesis |

| A-1 | Ethyl | Cyclopentyl | 1-10 nM | Mimics the substitution pattern of BI 2536. |

| A-2 | Methyl | Isopropyl | 5-50 nM | Investigates the effect of smaller alkyl groups on potency. |

| A-3 | H | Benzyl | 10-100 nM | Explores the impact of an aromatic substituent at the C8 position. |

| A-4 | Ethyl | Cyclohexyl | 1-20 nM | Probes the influence of a larger cycloalkyl group on binding affinity. |

Conclusion and Future Directions

This guide provides a robust and flexible synthetic platform for the generation of novel BI 2536 analogues, leveraging the strategic use of this compound. The detailed protocols for the deprotection of the starting material, the synthesis of diverse dihydropteridinone cores, and the crucial C-N coupling reactions offer a clear roadmap for researchers in the field of kinase inhibitor discovery. The modular nature of this approach allows for the systematic exploration of structure-activity relationships, paving the way for the identification of next-generation PLK1 inhibitors with superior therapeutic potential. Further optimization of reaction conditions and the exploration of a wider range of substituents on both the azetidine and dihydropteridinone moieties will undoubtedly lead to the discovery of novel and potent anti-cancer agents.

References

- 1. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. mdpi.com [mdpi.com]

Application Note: A Robust Protocol for the Acid-Catalyzed Boc Deprotection of 1-benzhydrylazetidin-3-yl amine

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable reactivity.[1][2] Its selective removal is a critical step in the synthesis of complex molecules, particularly pharmaceutical intermediates like 1-benzhydrylazetidin-3-yl amine. This azetidine derivative is a valuable building block in medicinal chemistry.[3] This document provides a detailed, field-proven protocol for the efficient deprotection of its Boc-protected precursor using trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss crucial safety and handling considerations.

Introduction: The Strategic Role of Boc Deprotection

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The Boc group is one of the most common protecting groups for amines due to its resilience in basic, nucleophilic, and catalytic hydrogenation conditions.[1][2] Its removal is typically achieved under acidic conditions, a transformation that must be both high-yielding and clean to ensure the integrity of the final product.[2][4]

The target molecule, 1-benzhydrylazetidin-3-yl amine, features a sterically hindered azetidine core, making the choice of deprotection agent and conditions critical for success. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the reagent system of choice for this transformation.[5] This combination offers several advantages:

-

Efficacy: TFA is a strong acid that readily cleaves the acid-labile Boc group.[6]

-

Volatility: Both TFA and DCM are volatile, simplifying their removal from the reaction mixture post-completion.[4][7]

-

Solubility: DCM is an excellent solvent for a wide range of organic compounds, ensuring a homogenous reaction mixture.

Reaction Mechanism and Rationale

The acid-catalyzed deprotection of a Boc-protected amine is a well-understood, stepwise process.[1][6][8] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid (TFA).[2][8] This step activates the Boc group for cleavage.

-

Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][8]

-